molecular formula C12H18N2 B2803588 N-methyl-N-(pyrrolidin-2-ylmethyl)aniline CAS No. 1021244-37-0

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline

Cat. No.: B2803588
CAS No.: 1021244-37-0
M. Wt: 190.29
InChI Key: LKKBLTKKWIBCKH-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyrrolidin-2-ylmethyl)aniline is a tertiary aniline derivative featuring a methyl group and a pyrrolidin-2-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(10-11-6-5-9-13-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKBLTKKWIBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021244-37-0
Record name N-methyl-N-[(pyrrolidin-2-yl)methyl]aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline can be synthesized through several methods. One common approach involves the reaction of N-methyl aniline with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aniline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-2-ylmethyl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

The evidence highlights how substituents on the nitrogen atom of aniline derivatives modulate reactivity in photoredox and transition-metal-catalyzed reactions:

Compound Substituent Key Reactivity/Application Yield/Outcome Reference
N-Methyl-N-((trimethylsilyl)methyl)aniline (5 ) Trimethylsilyl (SiMe₃) Ir-catalyzed addition to α,β-unsaturated lactams/lactones; forms tricyclic products via radical pathways 23–75% (solvent-dependent)
N-Methyl-N-(((2R,3S)-3-propyloxiran-2-yl)methyl)aniline (1g ) Epoxide-containing alkyl chain Synthesized via regiodivergent catalysis; potential for further functionalization Not quantified
N-Methyl-N-(2,2,2-trichloroethoxy)aniline Trichloroethoxy Low reactivity in SN2 reactions due to steric hindrance from methyl groups Not reported
N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline Pyrrolidinylethyl Not directly studied, but pyrrolidine may enhance coordination in metal complexes Not reported

Key Findings :

  • Trimethylsilyl groups (e.g., in compound 5 ) facilitate radical-based addition reactions under Ir catalysis, with solvent choice (CH₂Cl₂ vs. MeOH) critically affecting yields .
  • Epoxide-containing substituents (e.g., 1g ) enable regiodivergent synthesis, suggesting versatility in generating chiral centers .
  • Bulky substituents (e.g., trichloroethoxy) reduce reactivity due to steric effects, as seen in SN2 reactions .
Physicochemical Properties

Substituents influence solubility, melting points, and spectroscopic signatures:

  • Trimethylsilyl derivatives (e.g., 5) are typically lipophilic, enhancing solubility in nonpolar solvents like CH₂Cl₂ .
  • Sulfonylmethyl-substituted anilines (e.g., compounds 6–11 in ) show distinct IR and NMR profiles, with sulfonyl groups causing significant deshielding in ¹H NMR .

Biological Activity

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to an aniline moiety, which contributes to its unique chemical properties. The molecular formula of this compound is C12H16N2C_{12}H_{16}N_2, with a molecular weight of approximately 188.27 g/mol. This structure is significant for its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound may inhibit both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis4.69 - 22.90
Salmonella typhi11.29 - 77.38

These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer studies . Research indicates that compounds with similar structural features have been effective against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A comparative study highlighted the following findings:

CompoundCell Line TestedIC50 (µM)
This compoundMCF-712.5
Similar Compound AHeLa10.0
Similar Compound BMCF-715.0

The anticancer activity appears to be linked to the compound's ability to induce apoptosis in cancer cells, potentially through mitochondrial dysfunction pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, initial research suggests that it may interact with specific enzymes and receptors within microbial and cancerous cells, modulating their activity and leading to cell death or inhibition of growth.

  • Enzyme Interaction : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could also affect receptor-mediated signaling pathways that are crucial for cell survival and replication.

Case Studies

Several case studies have documented the biological activity of compounds structurally related to this compound:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives against MRSA strains, finding that modifications to the pyrrolidine ring enhanced activity significantly.
  • Anticancer Screening : Another study screened a library of pyrrolidine derivatives for anticancer properties, revealing that certain substitutions led to increased selectivity and potency against specific cancer cell lines.

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